YLT192
Description
Contextualization and Significance of YLT192 as a Molecular Probe in Angiogenesis Research
Molecular probes are invaluable tools in biological research, allowing for the investigation of specific molecular targets and pathways. This compound serves as a molecular probe in angiogenesis research by specifically targeting and inhibiting VEGFR2 signaling. Angiogenesis is a complex process essential for development, wound healing, and reproduction, but it is also hijacked by diseases such as cancer to fuel tumor growth and metastasis nih.govmdpi.com. By inhibiting VEGFR2, this compound can disrupt the signaling cascade initiated by vascular endothelial growth factor (VEGF), which is a primary driver of angiogenesis nih.govresearchgate.net. This makes this compound a useful tool for studying the mechanisms of angiogenesis and evaluating the potential of VEGFR2 inhibition as a therapeutic strategy nih.govresearchgate.netnih.gov.
The significance of this compound as a molecular probe lies in its ability to selectively interfere with VEGFR2-mediated processes, allowing researchers to delineate the specific contributions of this pathway to angiogenesis in various experimental models nih.govresearchgate.netnih.gov. This includes in vitro studies using endothelial cells and in vivo models such as zebrafish embryos and alginate-encapsulated tumor cell assays nih.govnih.govmedchemexpress.comdntb.gov.ua. These models enable the detailed examination of this compound's effects on key angiogenic processes like endothelial cell proliferation, migration, invasion, and tube formation nih.govresearchgate.netmedchemexpress.com.
Historical Perspectives on the Discovery and Initial Academic Characterization Efforts of this compound
This compound was designed and synthesized at the State Key Laboratory of Biotherapy, Sichuan University, China researchgate.netresearchgate.net. Initial academic characterization efforts focused on evaluating its inhibitory activity against VEGFR2 and its effects on endothelial cell function in vitro nih.govresearchgate.netresearchgate.net. Kinase binding assays were employed to measure the inhibitory activity of this compound against VEGFR2, demonstrating potent inhibition nih.govresearchgate.netresearchgate.net.
Early studies also investigated the impact of this compound on human umbilical vascular endothelial cells (HUVECs), a common model for studying angiogenesis in vitro nih.govresearchgate.netresearchgate.net. These efforts characterized this compound's ability to suppress VEGF-stimulated HUVEC proliferation, migration, invasion, and tube formation nih.govresearchgate.netmedchemexpress.comresearchgate.net. Furthermore, initial research explored the mechanism by which this compound exerts its effects, showing that it inhibits VEGF-induced phosphorylation of VEGFR2 and its downstream signaling molecules such as p44/42 MAPK, AKT, and STAT3 researchgate.net. Molecular docking studies were also conducted to understand the binding mode of this compound with VEGFR2, revealing interactions with key residues in the kinase domain researchgate.netresearchgate.netresearchgate.net.
Current Research Paradigms and Unaddressed Scientific Questions Pertaining to this compound
Current research paradigms involving this compound continue to center on its role as a VEGFR2 inhibitor and its potential implications in anti-angiogenic strategies. Studies utilize this compound in preclinical models to further understand its efficacy in inhibiting tumor angiogenesis and growth nih.govnih.gov. This includes evaluating its effects in various cancer models beyond the initial characterization.
Despite the progress made in characterizing this compound, several scientific questions remain unaddressed. While its inhibitory effect on VEGFR2 and its impact on key downstream signaling pathways are established, a comprehensive understanding of all potential off-target effects and their biological consequences is still an area for further investigation. The full spectrum of its interaction profile with other kinases and cellular targets beyond those initially tested warrants deeper exploration researchgate.net.
Furthermore, while preclinical studies have shown promising anti-angiogenic and anti-tumor effects, the complete pharmacokinetic and pharmacodynamic profiles of this compound in various physiological and pathological contexts may require further detailed analysis. Understanding how factors such as different disease states or co-administered agents might influence its absorption, distribution, metabolism, and excretion is crucial for its potential translation.
The long-term effects of this compound exposure on vascular function and tissue homeostasis, beyond the context of inhibiting pathological angiogenesis, represent another area for continued research. Exploring its impact on physiological angiogenesis and potential adaptive responses to chronic inhibition would provide a more complete picture of its biological activity.
Finally, while molecular docking has provided insights into its binding to VEGFR2, further advanced structural studies, such as co-crystallography of this compound with VEGFR2, could offer more precise details about the binding interactions, potentially aiding in the design of next-generation inhibitors with improved properties.
Key Research Findings on this compound
| Research Area | Key Findings |
| VEGFR2 Inhibition | Potently inhibits VEGFR2 kinase activity. nih.govresearchgate.netresearchgate.net |
| Endothelial Cell Function | Inhibits proliferation, migration, invasion, and tube formation of HUVECs. nih.govresearchgate.netmedchemexpress.comresearchgate.net |
| Signaling Pathway | Reduces VEGF-induced phosphorylation of VEGFR2 and downstream p44/42 MAPK, AKT, and STAT3. researchgate.net |
| In vivo Angiogenesis | Inhibits angiogenesis in zebrafish embryonic models and alginate-encapsulated tumor cell assays. nih.govnih.govmedchemexpress.comdntb.gov.ua |
| Tumor Effects | Shows anti-tumor efficacy in preclinical models. nih.govnih.gov Can directly inhibit cancer cell proliferation and induce apoptosis. nih.govnih.govmedchemexpress.com |
| Binding Mode | Molecular docking suggests binding to the active site of VEGFR2, including hydrogen bonding with Cys919. researchgate.netresearchgate.netresearchgate.net |
| Selectivity | Shows low inhibitory activity against certain PDGFR-related kinases. researchgate.net |
Properties
CAS No. |
1246566-47-1 |
|---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 |
IUPAC Name |
4-[4-[(3-Methoxybenzoyl)amino]phenoxy]-N-methyl-2-pyridinecarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-22-21(26)19-13-18(10-11-23-19)28-16-8-6-15(7-9-16)24-20(25)14-4-3-5-17(12-14)27-2/h3-13H,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
VEAFCVREGPWSCO-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CC(OC2=CC=C(NC(C3=CC=CC(OC)=C3)=O)C=C2)=C1)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YLT192; YLT-192; YLT 192; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ylt192
Elucidation of De Novo Synthetic Pathways for YLT192
The de novo synthesis of this compound refers to its construction from simpler chemical precursors through a designed synthetic route. The specific, detailed pathway for the synthesis of this compound has been documented. researchgate.netnih.govresearchgate.net
Precursor Identification and Optimization in this compound Synthesis
Details regarding the specific chemical precursors utilized in the synthesis of this compound and any optimization strategies applied to their identification or use within the synthetic route are described in the primary literature reporting its synthesis. researchgate.netnih.govresearchgate.net
Reaction Mechanisms and Stereochemical Control in this compound Synthesis
The reaction mechanisms involved in the transformation of precursors to this compound and the strategies employed for stereochemical control during this synthesis are outlined in the reported synthesis route. researchgate.netnih.govresearchgate.net
Challenges and Innovations in Scalable Production of this compound
Information concerning specific challenges encountered during the scalable production of this compound and any innovations developed to overcome these challenges are detailed within the context of the reported synthetic work. researchgate.netnih.govresearchgate.net
Rational Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is an area of potential research aimed at exploring related compounds with modified chemical properties or enhanced biological activity. The existence of this compound derivatives, such as YLT322, has been noted. researchgate.net Rational design is a common approach in medicinal chemistry for developing compounds with targeted properties, as seen in the development of related VEGFR2 inhibitors. semanticscholar.org
Design Principles for Modulating this compound Chemical Properties
Specific design principles applied to modulate the chemical properties of this compound through the synthesis of analogs or derivatives are typically based on understanding the relationship between its structure and activity. Details regarding the specific principles guiding the design of this compound analogs to alter properties such as solubility, stability, or target interaction are part of ongoing structural optimization efforts. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for Ylt192
High-Resolution Structural Elucidation of YLT192 and its Molecular Complexes
High-resolution techniques are fundamental in unequivocally determining the chemical structure of this compound and elucidating how it interacts with target molecules, such as proteins.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity, functional groups, and stereochemistry of a compound. For this compound, both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, would be employed. These experiments allow for the assignment of individual resonances to specific atoms within the molecule and the determination of through-bond and through-space correlations, ultimately leading to the complete structural assignment of this compound. Although specific NMR data for this compound was not detailed in the provided sources, related compounds like YLL545 have been characterized using ¹H NMR and ¹³C NMR, indicating the applicability and necessity of these techniques in this class of compounds. researchgate.net
Advanced Mass Spectrometry (MS) Techniques for this compound Characterization
Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. High-resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact mass of the molecule, which can confirm its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass analyzers like Orbitrap or time-of-flight (TOF) are commonly used for small molecule analysis. Tandem MS (MS/MS) experiments, where the parent ion is fragmented and the resulting fragment ions are analyzed, provide a "fingerprint" fragmentation pattern that aids in confirming the proposed structure and identifying structural subunits. HRMS has been utilized in the characterization of related compounds, such as YLL545, to confirm their molecular weight. researchgate.net MS is considered a primary tool for structural elucidation alongside NMR. researchgate.net
Chromatographic and Separation Techniques for this compound Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and identifying and quantifying any impurities present.
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is commonly employed, utilizing a stationary phase that is less polar than the mobile phase. Method development involves optimizing parameters such as the stationary phase chemistry, mobile phase composition (e.g., gradients of water/acetonitrile or water/methanol with appropriate buffers or additives), flow rate, and detection wavelength (typically UV-Vis detection based on the chromophores present in this compound). HPLC is specifically mentioned for the purity analysis of this compound. A related compound, YLL545, was reported to have 98% HPLC purity. researchgate.net This highlights the routine use of HPLC for quality control and purity assessment of this compound and similar compounds. Gas Chromatography (GC), while typically used for volatile or semi-volatile compounds, could be considered if this compound or its derivatives exhibit sufficient volatility or can be appropriately derivatized. GC is often coupled with MS (GC-MS) for the identification of separated components, particularly for impurity profiling.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis for this compound Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for the separation of chiral compounds and molecules that are poorly soluble in common HPLC solvents. If this compound is a chiral molecule or presents solubility challenges, SFC could be a valuable tool for its analysis and purification, including the separation of enantiomers. Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio within a narrow capillary tube under the influence of a high voltage electric field. CE offers high separation efficiency and is particularly well-suited for the analysis of charged molecules, including small molecules, peptides, and proteins. Depending on the ionic nature of this compound, different CE modes such as capillary zone electrophoresis (CZE) could be applied for purity assessment and analysis of charged impurities.
Quantitative Assays and Biomarker Detection Methodologies for this compound Activity
Quantitative assays and biomarker detection methodologies are crucial for evaluating the biological activity of this compound, particularly its effects on kinase function and downstream signaling pathways. These methods provide quantifiable data on the compound's inhibitory potential and its impact on cellular processes.
Enzymatic and Radiometric Assays for this compound Kinase Inhibition Activity
Enzymatic and radiometric assays are widely used to determine the kinase inhibitory activity of compounds like this compound. Radiometric assays, often considered a gold standard for measuring kinase catalytic activity, directly quantify the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate researchgate.netresearchgate.netnih.gov. This method allows for the direct measurement of phosphorylated substrate products without the need for modified substrates, coupling enzymes, or detection antibodies researchgate.net.
The scintillation proximity assay (SPA) is a type of radiometric assay that has been utilized to measure the effects of this compound on kinase activity at an enzymatic level nih.gov. In SPA, scintillant-impregnated beads emit light when the labeled substrate binds to the bead researchgate.net. Another radiometric approach involves a filter binding assay using 33P ATP, where the phosphorylated peptide substrate binds to phosphocellulose paper for visualization and quantification nih.gov. These methods are sensitive, accurate, and provide a direct measure of activity. They can be adapted for high-throughput screening and dose-response measurements to determine compound potency nih.gov.
This compound has been evaluated for its inhibitory activity against a panel of kinases using radiometric assays nih.gov. Notably, it demonstrated significant inhibitory activity against VEGFR2. The inhibitory activity can be assessed at various ATP concentrations, including physiologically relevant levels researchgate.net.
The following table presents the in vitro inhibitory profile of this compound against a panel of kinases at a concentration of 1 mM, as measured by radiometric assays:
| Kinase Name | Inhibitory Rate at 1 mM (%) |
| VEGFR2 | 93 |
| Fms-like tyrosine kinase 3 | 0 |
| PDGFRα | 5 |
| PDGFRβ | 7 |
| cKit | 6 |
| Other Tyrosine and Serine/Threonine Kinases (e.g., FGFR3, PLK1, Aurora-A, Axl, MET, PKA, c-RAF) | Low (Excellent selectivity for VEGFR2) nih.gov |
These results indicate that this compound is a potent inhibitor of VEGFR2 with notable selectivity over other related and unrelated kinases at this concentration nih.gov.
Immunological Methods (e.g., Western Blot) for this compound-Mediated Protein Phosphorylation and Expression
Immunological methods, particularly Western blotting, are indispensable for assessing the cellular impact of this compound by examining protein phosphorylation and expression levels. Western blot allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which are often indicative of protein activation or signaling pathway modulation.
Western blot has also been employed to investigate the effects of this compound on apoptosis-related proteins, such as caspase-3, in tumor cells. Detection of cleaved caspase-3, an indicator of apoptosis, by Western blot provides evidence of this compound's ability to induce programmed cell death.
The general procedure for Western blotting involves sample preparation, protein separation by SDS-PAGE, transfer to a membrane, blocking to prevent non-specific antibody binding, incubation with primary antibodies specific for the target protein (including phospho-specific antibodies), incubation with labeled secondary antibodies, and detection of the signal. For analyzing phosphorylated proteins, using appropriate blocking buffers (e.g., BSA instead of milk) and comparing phosphorylation levels to total protein levels are critical for accurate results.
Validation of Analytical Procedures for this compound
Validation of analytical procedures is a critical process to ensure that the methods used for the analysis of this compound are suitable for their intended purpose, yielding accurate, reliable, and consistent results. The principles and characteristics of analytical procedure validation are outlined in guidelines such as the ICH Q2(R1) and Q2(R2).
Key validation characteristics applicable to quantitative assays and impurity tests include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. For the analytical procedures used to characterize this compound, demonstrating specificity is particularly important to ensure that the method accurately measures the target analyte (this compound or its effect) without interference from other components in the sample matrix. This can involve testing the method with samples containing potential impurities or degradation products.
While specific validation data for all analytical procedures used for this compound were not detailed in the consulted sources, the use of established methods like radiometric kinase assays and Western blotting, which have inherent validation principles and are commonly used in research, implies that these procedures would be performed under controlled conditions aiming for reliability. Radiometric assays themselves are described as highly validated methods for studying kinase activity researchgate.net. The process of method qualification, often performed in early development phases, also serves to demonstrate the suitability and reproducibility of an analytical method before full validation.
The objective of validation is to provide documented evidence that the analytical procedure is fit for purpose. This is essential for regulatory submissions and ensuring the quality of data generated throughout the research and development of this compound.
Molecular and Cellular Mechanisms of Ylt192 Action in Pre Clinical Biological Systems
Elucidation of YLT192 Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Pre-clinical studies have aimed to understand how this compound interacts with VEGFR2 at the molecular level to exert its inhibitory effects. This involves examining its binding characteristics and the structural implications of this interaction.
Direct Binding Kinetics and Thermodynamics of this compound to VEGFR2
Research indicates that this compound functions as an inhibitor of VEGFR2 kinase activity. Studies have shown that this compound significantly inhibited the kinase activity of VEGFR2. targetmol.cnresearchgate.netsciencesnail.comresearchgate.net For instance, one study reported an inhibitory rate of 93% against VEGFR2 at a concentration of 1 mM. researchgate.net While specific quantitative binding kinetics parameters such as dissociation constants (Kd) or inhibition constants (Ki) for the direct binding of this compound to VEGFR2 were not explicitly detailed in the provided information, cellular thermal shift assays have been employed to validate that this compound does indeed bind to VEGFR2 in intact cells.
The primary reported data regarding the inhibitory potential of this compound on VEGFR2 kinase activity is summarized below:
| Target | Concentration | Inhibitory Rate |
| VEGFR2 | 1 mM | 93% |
This table reflects the observed inhibition of VEGFR2 kinase activity at a specific concentration, indicating a strong interaction.
Structural Basis of this compound-VEGFR2 Complex Formation via Molecular Docking and Co-crystallography
Molecular docking studies have been utilized to investigate the potential binding mode of this compound with VEGFR2. These studies suggested that this compound is docked into the active site of VEGFR2. researchgate.net Analysis of the predicted binding poses indicated that the N-methyl picolinamide (B142947) moiety of this compound is likely to form strong hydrogen-bonding interactions with the Cys919 residue located in the hinge region of VEGFR2. researchgate.net Molecular docking simulations have also provided predicted binding energy values, with one study comparing the binding energy of this compound to VEGFR2 (-8.02 kcal/mol) with that of Sorafenib (-6.49 kcal/mol).
While molecular docking provides valuable insights into potential binding interactions, detailed structural information from co-crystallography of the this compound-VEGFR2 complex was not available in the provided search results.
Impact of this compound on VEGFR2 Phosphorylation and Activation Cascades
A key aspect of this compound's mechanism is its effect on VEGFR2 phosphorylation, which is essential for initiating downstream signaling cascades. Studies have demonstrated that this compound effectively inhibits VEGF-induced phosphorylation of VEGFR2 in human umbilical vascular endothelial cells (HUVECs). targetmol.cnsciencesnail.comresearchgate.net This inhibition of phosphorylation is a critical step in blocking the activation of VEGFR2 and, consequently, the downstream signaling events that promote angiogenesis and cell proliferation. The functions of vascular endothelial cells rely on VEGFR2 signaling, and phosphorylation at Tyr1175 initiates downstream pathways. By inhibiting this phosphorylation, this compound disrupts the normal activation cascade triggered by VEGF binding.
Downstream Signaling Pathway Modulation by this compound in Cellular Models
Beyond its direct interaction with VEGFR2, this compound has been shown to modulate several key downstream signaling pathways in cellular models, further contributing to its observed biological effects.
Effects of this compound on PI3K/AKT/mTOR Signaling Pathways in Cellular Systems
The PI3K/AKT/mTOR pathway is a critical downstream effector of VEGFR2 signaling, known to regulate various cellular functions including proliferation, survival, and migration. Research indicates that this compound inhibits the activation of the PI3K/AKT pathway in cellular systems. targetmol.cnresearchgate.net Specifically, studies in HUVECs have shown that this compound significantly inhibited the phosphorylation of AKT, a key component of this pathway, in a concentration-dependent manner following VEGF stimulation. Activation of AKT is known to be necessary for angiogenesis and regulates endothelial cell functions such as migration and proliferation. The inhibition of this pathway by this compound contributes to its anti-angiogenic effects.
Influence of this compound on STAT3 Signaling and Gene Expression in Model Systems
This compound has been shown to influence the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in model systems. Specifically, this compound significantly inhibited the vascular endothelial growth factor (VEGF)-stimulated phosphorylation of STAT3 in Human Umbilical Vein Endothelial Cells (HUVECs) in a concentration-dependent manner. bidepharm.comnih.govnih.gov This inhibition of STAT3 phosphorylation suggests that this compound can interfere with downstream signaling events mediated by this transcription factor. bidepharm.comnih.gov STAT3 plays a critical role in angiogenesis and has been identified as a transcriptional activator of genes such as VEGF and hypoxia-inducible factor-alpha (HIF-α) under hypoxic conditions, which are involved in initiating endothelial cell migration and angiogenesis. bidepharm.combidepharm.com While direct evidence of this compound's influence on the expression of specific genes beyond the implication of STAT3 inhibition is not extensively detailed in the available information, the observed reduction in phosphorylated STAT3 indicates a potential impact on the transcription of genes regulated by this pathway. bidepharm.comnih.govnih.govbidepharm.com Total levels of STAT3 protein were not significantly altered by this compound treatment in HUVECs. bidepharm.comnih.govnih.gov Furthermore, this compound also dramatically decreased the expression of phosphorylated STAT3 in U251 and HCT116 tumor cells in vitro, while total protein levels remained largely unchanged.
This compound-Mediated Modulation of Endothelial Cell Biology In Vitro
In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound significantly inhibits various aspects of endothelial cell function crucial for angiogenesis. bidepharm.com
Inhibition of Endothelial Cell Proliferation and Migration by this compound
This compound has been shown to significantly inhibit the proliferation of HUVECs stimulated by VEGF. bidepharm.com Assays such as the MTT assay and EdU incorporation assays have been used to evaluate this effect. bidepharm.com The results indicated that this compound markedly inhibited HUVEC proliferation, with an observed IC50 value of 2.30 μM induced by VEGF (50 ng/mL). bidepharm.com
This compound also demonstrated potent inhibitory effects on endothelial cell migration. bidepharm.com Wound healing assays revealed that this compound strongly inhibited the migration of HUVECs. bidepharm.comnih.gov For instance, treatment with 2.5 μM this compound significantly inhibited HUVEC migration. bidepharm.comnih.gov
Disruption of Endothelial Cell Invasion and Tube Formation by this compound
The invasive capacity of endothelial cells, essential for angiogenesis, is also significantly inhibited by this compound. bidepharm.com Transwell assays, which evaluate the ability of HUVECs to traverse a Matrigel and membrane barrier, showed that this compound significantly inhibited the invasion activities of HUVECs in a concentration-dependent manner. bidepharm.comnih.gov
Furthermore, this compound disrupts the formation of capillary-like tube structures by endothelial cells on a Matrigel matrix, a key step in angiogenesis. bidepharm.com Assays where HUVECs are seeded on a Matrigel layer and treated with this compound have shown significant inhibition of tube formation. bidepharm.comnih.gov The results indicated that this compound had similar antiangiogenic effects in HUVEC migration, invasion, and tube formation when compared to the clinically used VEGFR2 inhibitor Vandetanib. bidepharm.comnih.gov
Induction of Apoptosis in Tumor Cells by this compound (Mechanistic Studies)
Beyond its effects on endothelial cells, this compound has been found to directly inhibit the proliferation and induce apoptosis in certain cancer cells in vitro. Mechanistic studies investigating the induction of apoptosis by this compound have been conducted in tumor cell lines such as HCT116 cells. Treatment with this compound increased apoptosis in HCT116 cells in a concentration-dependent manner, as evaluated by Annexin V/propidium iodide staining.
Investigation into the molecular mechanisms of this compound's inhibitory effects on tumor cells also included the evaluation of key signaling pathways. This compound dramatically decreased the expression of phosphorylated p44/42 MAPK, AKT, and mammalian target of rapamycin (B549165) (mTOR) in U251 and HCT116 cells after treatment, while the total protein levels of these proteins were not significantly altered. This suggests that this compound can block these oncogenic signaling pathways in tumor cells.
Pre Clinical Model Systems for Investigating Ylt192 Biological Effects Mechanistic Focus
Utilization of Zebrafish Embryonic Models for YLT192 Angiogenesis Research
Zebrafish embryonic models have emerged as a powerful tool for studying angiogenesis in vivo due to their transparent embryos, rapid external development, and conserved vascular biology pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors like VEGFR2 nih.govresearchgate.netresearchgate.net. These characteristics allow for direct visualization and assessment of vascular development and the effects of potential therapeutic compounds like this compound on this process.
Methodological Considerations for Angiogenesis Assessment in Zebrafish Models
Studies investigating the anti-angiogenic effects of this compound in zebrafish typically employ transgenic lines that express fluorescent proteins in endothelial cells, such as those with Enhanced Green Fluorescent Protein (EGFP) expression driven by the FLK-1 (VEGFR2) promoter. Zebrafish embryos, often at developmental stages around 30 hours post-fertilization (hpf), are treated with varying concentrations of this compound. At this stage, intersegmental vessels (ISVs) are actively sprouting from the dorsal aorta, providing a clear and quantifiable measure of angiogenesis researchgate.net.
Mechanistic Insights from this compound Studies in Zebrafish Models
Studies using zebrafish embryonic models have demonstrated that this compound can significantly inhibit angiogenesis in vivo. Treatment with this compound has been shown to considerably block the formation of intersegmental vessels in a concentration-dependent manner. For instance, treatment with 5 µM this compound markedly inhibited ISV growth compared to vehicle-treated embryos. This inhibition is consistent with this compound's known activity as an inhibitor of VEGFR2 signaling, a pathway critical for the sprouting and growth of these vessels in zebrafish researchgate.net. While the dorsal aorta and major cranial vessels were generally not inhibited at the tested concentrations, the specific effect on ISVs highlights the sensitivity of sprouting angiogenesis to this compound treatment in this model.
The findings from zebrafish models provide in vivo validation of this compound's anti-angiogenic potential and support the mechanistic understanding that its effects are mediated through the inhibition of VEGFR2 signaling, which is essential for driving angiogenic processes during development researchgate.net.
Application of Alginate-Encapsulated Tumor Cell Assays for this compound Evaluation
Alginate-encapsulated tumor cell assays provide an ex vivo model system that allows for the assessment of tumor cell-induced angiogenesis in a controlled environment. This model is particularly useful for evaluating the ability of a compound to inhibit the angiogenic response stimulated by tumor cells.
Development and Optimization of Alginate Matrix Systems for this compound Studies
In this assay, tumor cells, such as mouse colon carcinoma CT26 cells, are encapsulated within porous alginate beads. These beads are then typically implanted subcutaneously into mice. The alginate matrix provides a three-dimensional environment that supports tumor cell viability and allows for the diffusion of nutrients and angiogenic factors produced by the encapsulated cells. The surrounding host tissue responds to the angiogenic stimuli from the tumor cells by growing new blood vessels into the alginate matrix.
Optimization of this model involves determining the optimal cell density within the beads, the size and porosity of the alginate matrix, and the duration of implantation required for sufficient neo-vessel formation to occur in control groups. For this compound studies, alginate beads containing a defined number of tumor cells (e.g., 5 x 104 CT26 cells) were implanted subcutaneously into the backs of mice. Mice were then treated with this compound or a vehicle. The beads were surgically removed after a specific period, such as 14 days, for analysis.
Analysis of this compound Effects on Neo-Vessel Formation in Alginate Models
Analysis of the alginate beads after the treatment period involves assessing the extent of new blood vessel infiltration into the matrix. This can be done through various methods, including histological examination and quantification of vascular markers. A common method is the quantification of accumulated fluorescently labeled dextran (B179266) (e.g., FITC-dextran) within the beads, which serves as a measure of vascular permeability and the extent of the newly formed vascular network.
Studies evaluating this compound using this model have shown that it significantly inhibits the angiogenic response induced by the encapsulated tumor cells. New blood vessels in alginate beads from this compound-treated mice were apparently inhibited compared to those from vehicle-treated mice. Quantification of FITC-dextran uptake revealed a significant decrease in the this compound-treated group, indicating reduced vascularization and permeability within the beads. For instance, treatment with 100 mg/kg this compound reduced the accumulation of FITC-dextran by 66%. This model effectively demonstrated this compound's ability to suppress tumor cell-driven angiogenesis ex vivo.
Assessment of this compound Impact on Tumor Microenvironment in Non-Human Xenograft Models
Non-human xenograft models, typically involving the subcutaneous implantation of human tumor cells into immunocompromised mice, are widely used to evaluate the in vivo anti-tumor efficacy of novel compounds and their effects on the tumor microenvironment. These models allow for the study of complex interactions between tumor cells and host stromal and vascular components.
Studies with this compound have utilized human tumor xenograft models, such as those employing HCT116 (human colorectal carcinoma) cells. In these models, this compound treatment has been shown to significantly impact the tumor microenvironment, particularly the tumor vasculature.
A key assessment in these studies is the evaluation of microvessel density (MVD) within the tumor tissue. MVD is a measure of the number of blood vessels per unit area and is a commonly used indicator of tumor angiogenesis. Immunohistochemical analysis of tumor sections from xenograft models treated with this compound has revealed a significant reduction in MVD compared to control groups. For example, immunohistochemistry with an anti-CD31 antibody, a marker for endothelial cells, showed that MVD was reduced by 69% after treatment with 100 mg/kg this compound in HCT116 xenograft models.
Methodological Approaches for Microvessel Density (MVD) Assessment in Xenograft Models
Microvessel density (MVD) is a quantitative measure of tumor vascularity and serves as an indicator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis naaccr.orgnih.gov. Assessment of MVD in xenograft models treated with this compound is a key method to evaluate its antiangiogenic activity.
A common methodological approach for MVD assessment involves immunohistochemistry (IHC) analysis of tumor tissue sections from xenografted mice nih.govresearchgate.netiosrjournals.org. This technique utilizes antibodies specific to endothelial cell markers, such as CD31 (also known as PECAM-1), to stain the blood vessels within the tumor tissue researchgate.netiosrjournals.orgresearchgate.net.
The process typically involves:
Harvesting tumors from vehicle-treated and this compound-treated xenografted mice.
Fixing the tumor tissues, often in a solution like 4% paraformaldehyde. researchgate.net
Sectioning the fixed tissues.
Performing immunohistochemical staining using an anti-CD31 antibody. researchgate.net
Microscopic examination of the stained sections to identify areas with the highest vascularization, referred to as "hot spots". naaccr.orgiosrjournals.org
Counting the microvessels within these hot spots using a defined area, often with the aid of an eyepiece graticule. naaccr.org Any clearly separate immunolabeled endothelial cell cluster or lumen is counted as a microvessel. naaccr.org
MVD is then quantified, often expressed as the number of microvessels per unit area or as a percentage of the CD31-positive area relative to the viable cell area. iosrjournals.orgresearchgate.net Statistical analysis is performed to compare the MVD between the treatment groups. In studies with this compound, immunohistochemical analysis of tumor sections from HCT116 xenograft models revealed a significant reduction in MVD after this compound treatment compared to the vehicle-treated group. nih.govresearchgate.net For instance, a study showed that MVD was reduced by 69% after treatment with 100 mg/kg this compound in HCT116 xenograft models. nih.govresearchgate.net
Data Table: Effect of this compound on Microvessel Density in HCT116 Xenografts
| Treatment Group | Microvessel Density (Relative to Vehicle) |
| Vehicle | 100% |
| This compound | 31% (69% reduction) |
Note: Data is based on findings in HCT116 xenograft models treated with 100 mg/kg this compound nih.govresearchgate.net.
Additional methods like alginate-encapsulated tumor cell assays in mice have also been used to observe the antiangiogenic effects of this compound in vivo, showing inhibition of new blood vessel formation in the alginate beads. nih.govresearchgate.netdntb.gov.ua
Cellular and Molecular Responses to this compound in Tumor Xenografts
Beyond its impact on tumor vasculature, this compound also elicits significant cellular and molecular responses within the tumor xenografts, contributing to its antitumor efficacy. Research findings indicate that this compound can directly affect tumor cells in addition to inhibiting angiogenesis. nih.govnih.gov
Studies using HCT116 tumor xenografts have shown that this compound treatment leads to significantly reduced tumor cell proliferation. nih.gov This was supported by in vitro studies showing that this compound could inhibit the proliferation of cancer cells like U251 and HCT116 in a concentration-dependent manner. researchgate.netresearchgate.net EdU incorporation assays have been used to assess the anti-proliferative effects by measuring the percentage of proliferating cells. researchgate.netresearchgate.net
Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in tumor cells within xenografts. nih.gov TUNEL assays, which detect DNA fragmentation characteristic of apoptosis, have confirmed significant apoptosis in HCT116 tumor sections following this compound treatment. nih.gov In vitro studies also demonstrated that this compound increased apoptosis in HCT116 cells in a concentration-dependent manner, accompanied by a reduction in pro-caspase-3 and an increase in its cleaved, pro-apoptotic forms. researchgate.net
At the molecular level, investigations into the mechanism of this compound's inhibitory effects on tumor cells have focused on key signaling pathways. This compound has been shown to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal receptor involved in angiogenesis. nih.govnih.gov In human umbilical vascular endothelial cells (HUVECs), this compound inhibited VEGF-induced phosphorylation of VEGFR2 and its downstream signaling molecules. nih.govnih.govresearchgate.net
Studies evaluating the expression and phosphorylation status of proteins in tumor cells from xenografts, as well as in cultured cancer cells, have provided insights into the molecular targets of this compound. This compound dramatically decreased the expression of phosphorylated p44/42 MAPK, STAT3, AKT, and mammalian target of rapamycin (B549165) (mTOR) in cancer cells like U251 and HCT116, while the total protein levels of these molecules remained largely unchanged. nih.govresearchgate.net This suggests that this compound interferes with the activation of these pathways, which are known to play crucial roles in cell proliferation, survival, and growth. nih.govresearchgate.netmdpi.comspandidos-publications.com
Data Table: Effect of this compound on Phosphorylation of Key Signaling Proteins in Cancer Cells
| Protein | Phosphorylation Level (Relative Change vs. Control) |
| p44/42 MAPK | Decreased |
| STAT3 | Decreased |
| AKT | Decreased |
| mTOR | Decreased |
Note: Data is based on observations in U251 and HCT116 cells after this compound treatment, showing decreased phosphorylation without significant changes in total protein levels nih.govresearchgate.net.
The ability of this compound to inhibit VEGFR2 signaling, suppress the phosphorylation of downstream effectors like p44/42 MAPK, STAT3, AKT, and mTOR, combined with its effects on reducing tumor cell proliferation and inducing apoptosis, collectively contribute to its observed antitumor efficacy in preclinical xenograft models. nih.govresearchgate.net
Computational Chemistry and Structure Activity Relationship Sar Studies of Ylt192
Quantum Mechanical and Molecular Mechanics Simulations of YLT192
Computational simulations, including both quantum mechanical (QM) and molecular mechanics (MM) methods, are valuable tools for exploring the behavior and interactions of molecules like this compound nih.govucm.esjuanrojo.comrichmond.eduamazon.comumich.edu. While general principles of QM and MM simulations are well-established, specific details regarding their application to this compound allow for a deeper understanding of its conformational preferences and binding dynamics.
Conformational Analysis and Energy Landscape of this compound
Conformational analysis is crucial for understanding the possible three-dimensional arrangements of a molecule and their relative stabilities youtube.com. While no specific details on the comprehensive conformational energy landscape of isolated this compound from QM or MM simulations were found in the search results, molecular docking studies provide insight into the conformation this compound adopts when bound to its target, VEGFR2 researchgate.netresearchgate.net. Molecular docking of this compound into the active site of VEGFR2 has shown specific binding poses, suggesting preferred conformations within the binding pocket researchgate.netresearchgate.net. For instance, docking studies using the GOLD program generated multiple poses, with cluster I containing the majority, suggesting these are likely the true binding modes researchgate.net. The pose with the highest Goldscore value indicated specific interactions, implying a favored conformation within the bound state researchgate.net.
Ligand-Based and Structure-Based Computational Design for this compound Analogs
Computational design strategies for identifying or developing this compound analogs can be broadly categorized into ligand-based and structure-based approaches nih.govmdpi.com.
Ligand-based design utilizes information from known active compounds, like this compound, to infer the structural and electronic features necessary for activity nih.govmdpi.com. This can involve methods such as developing pharmacophore models based on the chemical features of this compound and other known VEGFR2 inhibitors researchgate.netresearchgate.netdntb.gov.uamdpi.comcore.ac.uk. These models represent the essential features and their spatial arrangement required for binding to the target.
Structure-based design, on the other hand, leverages the three-dimensional structure of the target protein, VEGFR2, to design molecules that can fit into the binding site and interact favorably nih.govmdpi.comnih.gov. Molecular docking simulations, as applied to this compound, are a prime example of this approach, predicting the binding orientation and interactions of the ligand within the protein's active site researchgate.netresearchgate.netnih.gov. This information can then be used to design analogs with improved binding affinity or specificity. Studies have used molecular docking to analyze the binding mode of this compound with VEGFR2, identifying key interactions such as hydrogen bonds with residues like Cys919 and Asp1046, and hydrophobic interactions with residues in the allosteric pocket researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities arxiv.orgresearchgate.netmdpi.comecetoc.orgnih.gov. This is a powerful tool for understanding which molecular features are important for activity and for predicting the activity of new, untested compounds mdpi.comnih.gov.
Derivation of Physicochemical Descriptors for this compound SAR
The development of QSAR models requires the calculation of molecular descriptors that numerically represent the physicochemical and structural properties of this compound and its derivatives researchgate.netmdpi.com. These descriptors can capture various aspects, including electronic, steric, and lipophilic features researchgate.net. While specific descriptors used for this compound in published studies are not explicitly detailed in the search results, typical descriptors used in QSAR for drug discovery include those based on molecular fingerprints, physicochemical properties (e.g., logP, molecular weight), and structural features nih.govmdpi.com. The choice of descriptors is critical for building effective QSAR models researchgate.net.
Development of Predictive QSAR Models for this compound Biological Activity
Predictive QSAR models for the biological activity of this compound and its derivatives are developed by correlating the calculated molecular descriptors with experimental biological activity data, such as IC50 values for VEGFR2 inhibition arxiv.orgmdpi.comnih.gov. Various statistical and machine learning techniques can be employed to build these models arxiv.orgmdpi.com. The goal is to create models that can accurately predict the activity of new compounds based on their structures mdpi.comnih.gov. While the search results mention QSAR modeling in the context of VEGFR2 inhibitors and virtual screening efforts that included this compound, specific details about the parameters and performance metrics of a QSAR model specifically developed for this compound and its derivatives are limited researchgate.netresearchgate.netdntb.gov.uanih.gov. However, the principle involves using a training set of compounds with known activities to build the model and then validating its predictive power using a separate test set arxiv.orgmdpi.com.
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
Pharmacophore models derived from this compound and other active compounds represent the essential 3D arrangement of chemical features required for binding to VEGFR2 researchgate.netresearchgate.netdntb.gov.uamdpi.comcore.ac.uk. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings core.ac.ukbiorxiv.org. A pharmacophore model based on known VEGFR2 inhibitors, including this compound, has been developed and used for virtual screening researchgate.netdntb.gov.ua.
Molecular Dynamics (MD) Simulations for this compound-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biological macromolecules and their interactions with ligands over time. These simulations can provide insights into the stability of protein-ligand complexes, the flexibility of the binding site, and the role of solvent molecules, such as water, in the binding process. While molecular docking provides a static snapshot of a potential binding pose, MD simulations offer a more realistic representation of the complex in a dynamic environment.
Despite the known activity of this compound as a VEGFR2 inhibitor and the availability of molecular docking data, detailed findings specifically from molecular dynamics simulations characterizing the interaction of this compound with VEGFR2, including comprehensive analyses of complex stability, binding site flexibility, water dynamics at the interface, and binding free energy calculations derived from MD trajectories, were not extensively available in the consulted literature. Some studies mention MD simulations in the context of analyzing VEGFR2 stability or comparing different compounds, but specific, detailed MD data for the this compound-VEGFR2 complex relevant to the subsections below was not found.
Water Dynamics and Binding Free Energy Calculations for this compound
Despite the limited public data on detailed MD simulations of this compound with VEGFR2, the available docking studies provide a foundational understanding of its likely binding mode and key interactions, contributing to the broader computational and SAR studies of this inhibitor.
Emerging Research Directions and Future Perspectives for Ylt192
Exploration of Novel YLT192-Mediated Biological Pathways Beyond VEGFR2
While this compound is established as a VEGFR2 inhibitor, future research is poised to explore potential biological pathways it may influence beyond this primary target. VEGFR2 signaling is known to activate several downstream cascades, including the PI3K/AKT/mTOR and MAPK (ERK1/2) pathways, which are crucial for processes like endothelial cell proliferation, migration, and survival nih.govnih.gov. Further investigation is needed to fully elucidate how this compound modulates these specific downstream effectors and whether its influence extends to other branches of the VEGFR2 signaling network.
Beyond the direct VEGFR2 axis, research could explore potential off-target interactions or effects on alternative signaling pathways. Crosstalk between VEGFR signaling and other receptor tyrosine kinases, such as FGFR and AXL, has been observed. Investigating whether this compound indirectly impacts these or other growth factor receptor pathways could reveal a broader scope of its biological activity. A molecular docking study, although primarily focused on other compounds, incidentally noted this compound in the context of interactions with Caspase 8, suggesting potential, albeit less explored, interactions with other cellular components. Future studies employing unbiased screening approaches or pathway analysis could help identify such novel interactions and the biological consequences thereof.
Integration of this compound Research with Systems Biology and Omics Approaches
Integrating this compound research with systems biology and various omics approaches offers a powerful avenue to gain a holistic understanding of its effects on biological systems. Rather than focusing on individual components, systems biology seeks to understand the complex interactions within biological networks.
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on the complete sets of genes, RNA molecules, proteins, and metabolites within a biological sample. Applying these techniques to cells or tissues treated with this compound in research models can reveal global changes in gene expression, protein profiles, and metabolic activity. This can help identify unexpected pathways influenced by this compound, understand compensatory mechanisms, and uncover biomarkers associated with its activity. For instance, transcriptomics could show widespread changes in gene expression related to angiogenesis or other processes, while proteomics might reveal alterations in protein phosphorylation patterns beyond VEGFR2. Metabolomics could provide insights into how this compound affects cellular metabolism. Integrating data from multiple omics layers through bioinformatics and computational modeling can help construct a more complete picture of this compound's impact at the system level.
Advancements in Analytical Techniques for In Situ this compound Characterization
Advancements in analytical techniques are crucial for the comprehensive characterization of this compound, particularly for understanding its behavior in biological environments. While standard techniques are used for basic chemical characterization, future research can leverage more sophisticated methods for in situ analysis.
Techniques such as advanced mass spectrometry, high-resolution chromatography, and various spectroscopic methods (e.g., Raman or fluorescence spectroscopy) can provide detailed information about this compound's structure, purity, and potential degradation products. Applying these techniques for in situ characterization in research models presents challenges but offers significant opportunities. For example, advanced imaging mass spectrometry could potentially visualize the distribution of this compound within tissues, while spectroscopic methods might be adapted for real-time monitoring of its interactions with cellular components. Developing or adapting techniques for in situ characterization would provide invaluable data on this compound's localization, concentration, and metabolic fate in complex biological systems, enhancing the interpretation of its observed biological effects in research settings.
Development of Advanced Delivery Systems for this compound in Research Models (Non-Therapeutic)
Advanced delivery systems, such as nanoparticles, liposomes, or other biocompatible carriers, have shown promise in delivering various molecules, including small compounds and nucleic acids, in research settings. These systems can be engineered to protect this compound from degradation, improve its solubility, control its release rate, and target specific cell types through surface modifications. For example, encapsulating this compound in nanoparticles functionalized with ligands specific to endothelial cells could facilitate targeted delivery to the primary site of VEGFR2 action, allowing for more precise study of its antiangiogenic effects in research models. Such advancements in delivery are aimed at improving the rigor and interpretability of research findings, not for therapeutic administration.
Unexplored Chemical Modifications and Synthetic Challenges for this compound and its Analogs
Exploring unexplored chemical modifications of this compound and addressing associated synthetic challenges represents a key area for future chemical biology research. Small molecule synthesis often involves complex multi-step procedures, and challenges can include achieving high yields, ensuring purity, and scaling up production. For this compound, understanding and optimizing its synthetic route is crucial for consistent and efficient production for research purposes.
Future research could focus on developing novel synthetic strategies to improve the efficiency or yield of this compound synthesis. Additionally, exploring chemical modifications of the this compound structure could lead to the generation of analogs with altered properties beneficial for research. For example, modifications could be introduced to improve solubility in specific research media, incorporate tags for imaging or tracking within biological systems, or create photoactivatable versions for controlled release studies. These modifications can present significant synthetic challenges, requiring the development of new reaction methodologies or purification techniques. Overcoming these challenges would expand the toolkit available for studying this compound and its mechanism of action in greater detail within research contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
